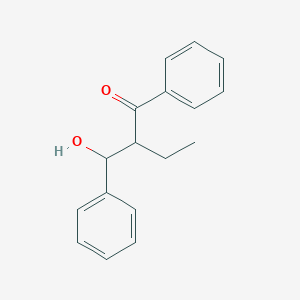
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide typically involves the use of “Click” chemistry, a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The benzenesulfonamide group can be introduced through a nucleophilic substitution reaction with sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale “Click” chemistry reactions, utilizing automated reactors to ensure consistent yields and purity. The use of aqueous media and environmentally friendly solvents is often preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzenesulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Sulfonyl chlorides and various nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or the benzenesulfonamide group .
Aplicaciones Científicas De Investigación
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antimicrobial and antitubercular activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide exerts its effects often involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring but differ in their substitution patterns and functional groups.
Benzyltriazolylmethyl amine: Another triazole derivative with different applications and properties.
Uniqueness
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is unique due to its specific combination of the triazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II and its potential antimicrobial activities set it apart from other triazole derivatives .
Propiedades
Número CAS |
57241-13-1 |
|---|---|
Fórmula molecular |
C9H10N4O2S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
N-(3-methyltriazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-13-9(7-10-12-13)11-16(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3 |
Clave InChI |
VDRRCJIOYPVDQQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


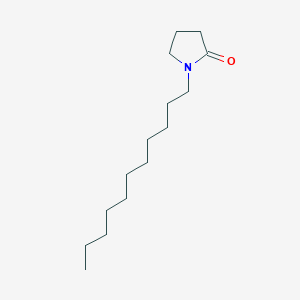
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
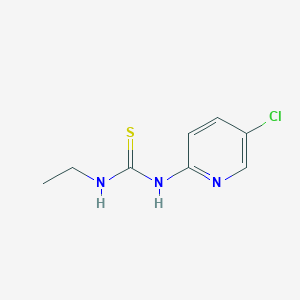
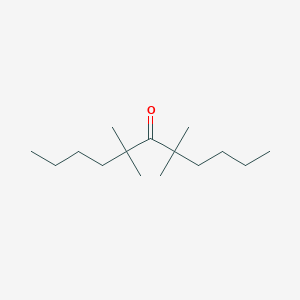


![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
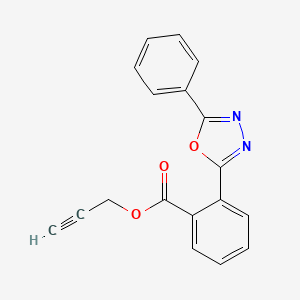
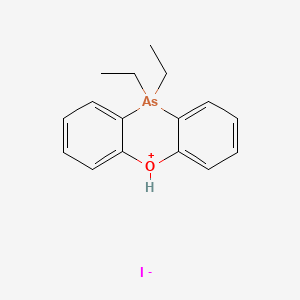
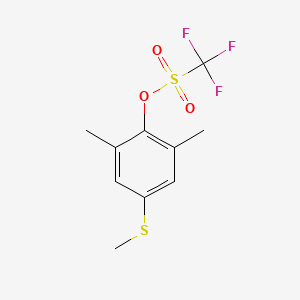
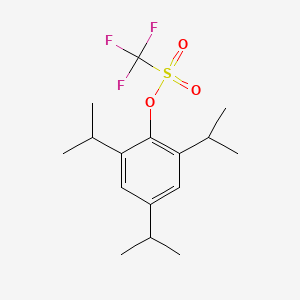
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
